molecular formula C7H14ClN3O2S B1421952 N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride CAS No. 1258640-72-0

N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride

Cat. No. B1421952
CAS RN: 1258640-72-0
M. Wt: 239.72 g/mol
InChI Key: UNOXUUADYQCKLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride” is a chemical reagent used for the synthesis of pharmaceuticals . It is available for purchase for pharmaceutical testing .


Molecular Structure Analysis

The molecular weight of “N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride” is 239.73 . The InChI code is 1S/C7H13N3O2S.ClH/c1-2-3-9-13(11,12)10-6-4-8-5-7-10;/h1,8-9H,3-7H2;1H .


Physical And Chemical Properties Analysis

“N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Chemical Synthesis

N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride: is a valuable building block in chemical synthesis. Its alkyne group makes it suitable for click chemistry applications, allowing for the creation of diverse chemical libraries through triazole formation . This compound can be used to synthesize novel molecules with potential pharmacological activities.

Material Science

In material science, this compound’s reactive alkyne can be used to modify the surface properties of materials. For instance, it can be grafted onto polymers or coatings to introduce sulfonamide functionality, which can enhance material interactions with specific biological molecules .

Chromatography

The sulfonamide group in this compound can be utilized to develop new stationary phases for chromatography. These phases can offer unique selectivity for separating compounds based on their interaction with sulfonamide, which is particularly useful in the separation of biomolecules .

Analytical Chemistry

N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride: can serve as a derivatization agent in analytical chemistry. It can react with analytes to form derivatives that are more easily detectable or separable by analytical techniques such as HPLC or mass spectrometry .

Pharmaceutical Testing

This compound is used as a reference standard in pharmaceutical testing to ensure the identity, purity, and quality of pharmaceutical products. It can help in the quantification of active pharmaceutical ingredients or the detection of impurities .

Bioorthogonal Chemistry

The compound’s alkyne group is bioorthogonal, meaning it can be used in living systems without interfering with natural biochemical processes. This property is exploited in bioconjugation techniques to label and track biological molecules in real-time within living cells .

Safety and Hazards

The safety information for “N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

N-prop-2-ynylpiperazine-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2S.ClH/c1-2-3-9-13(11,12)10-6-4-8-5-7-10;/h1,8-9H,3-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOXUUADYQCKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNS(=O)(=O)N1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride
Reactant of Route 3
N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride
Reactant of Route 5
N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.